2,5-二甲基呋喃-3-甲酰胺盐酸盐

描述

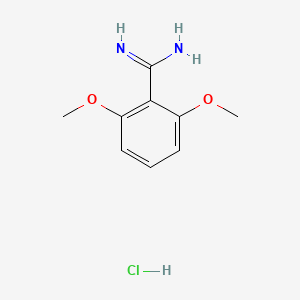

2,5-Dimethylfuran-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for 2,5-Dimethylfuran-3-carboximidamide hydrochloride is1S/C7H10N2O.ClH/c1-4-3-6 (7 (8)9)5 (2)10-4;/h3H,1-2H3, (H3,8,9);1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

2,5-Dimethylfuran-3-carboximidamide hydrochloride is a powder . The boiling point and other physical properties are not specified in the search results .科学研究应用

Sustainable Biofuel Production

One of the most significant applications of 2,5-Dimethylfuran (DMF) is in the production of sustainable biofuels . The catalytic transformation of waste carbohydrates into furan-based biofuels, specifically DMF, is an attractive solution to energy and environmental issues . The potential of DMF as a renewable fuel is prospective, with its physicochemical properties that are similar to those of fossil fuels .

Catalyst-Based Synthesis

The synthesis of 2,5-Dimethylfuran from carbohydrates requires a multitude of active sites and suffers from slow kinetics due to poor diffusion in most composite catalysts . The catalyst needed regeneration after every 10 cycles, which involved treatment of the deactivated catalyst under H2 flow at 220 °C for 2 h .

Conversion Efficiency

The conversion efficiency of carbohydrates to DMF is a critical aspect of its application. The significant catalysts derived from zeolite, noble-metal, non-noble-metal, metal−organic framework, and electrocatalytic materials are discussed, alongside their effects in deriving carbohydrates to DMF .

Reaction Conditions

The effects from reaction conditions, solvents, and hydrogen donors onto the DMF yield are also a significant area of study . Understanding these factors can help optimize the production process and increase the yield of DMF.

Purification Process

The purification process of DMF production is another important application area. The process needs to be efficient and cost-effective to make DMF a viable alternative to traditional fuels .

Economic Feasibility

The economic feasibility of DMF production is a critical factor in its application. The upfront cost of converting biomass into fuels is a significant consideration . The production of DMF from carbohydrate materials could alleviate the energy and environmental problems encountered presently .

Biofuel Candidate

DMF is also called a ‘sleeping giant’ of renewable chemicals . It attracted fuel researchers’ attention due to its comparable physiochemical properties to those of gasoline . This makes DMF a promising biofuel candidate.

Performance in Internal Combustion Engines

A review of DMF’s performance in spark ignition and compression ignition engines is presented . By comparing physiochemical properties of DMF with gasoline, it provides insights into the feasibility of using DMF in current internal combustion engines .

安全和危害

属性

IUPAC Name |

2,5-dimethylfuran-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-4-3-6(7(8)9)5(2)10-4;/h3H,1-2H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDQOYLPWBWVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylfuran-3-carboximidamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)

![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)

amine](/img/structure/B1453892.png)

![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)